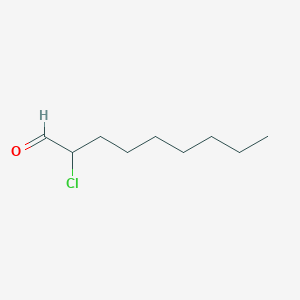
2-Chlorononanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorononanal is an organic compound that belongs to the class of haloalkanes, specifically a chlorinated aldehyde It is characterized by the presence of a chlorine atom attached to a nonanal molecule, which is a nine-carbon aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorononanal typically involves the chlorination of nonanal. One common method is the direct chlorination of nonanal using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chlorononanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2-chlorononan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form nonanal derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 2-Chlorononan-1-ol.
Substitution: Various nonanal derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorononanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chlorononanal involves its reactivity due to the presence of both the aldehyde and chlorine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, such as enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloronaphthalene: Another chlorinated compound but with a naphthalene ring structure.
2-Chloroethanol: A simpler chlorinated alcohol with different reactivity and applications.
2-Chlorobenzaldehyde: A chlorinated benzaldehyde with aromatic properties.
Uniqueness
2-Chlorononanal is unique due to its long carbon chain and the presence of both an aldehyde and a chlorine functional group. This combination of features makes it versatile for various chemical reactions and applications, distinguishing it from other chlorinated compounds.
Properties
CAS No. |
77196-34-0 |
|---|---|
Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-chlorononanal |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-9(10)8-11/h8-9H,2-7H2,1H3 |
InChI Key |
WEBRXAWODUBLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

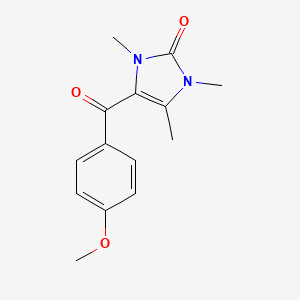
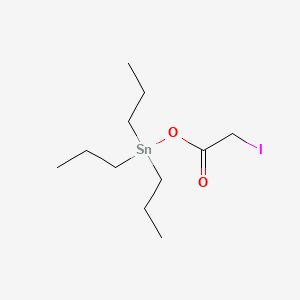
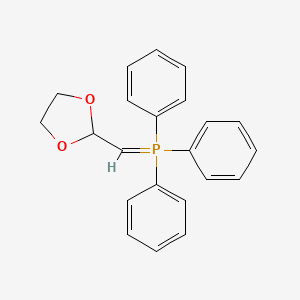
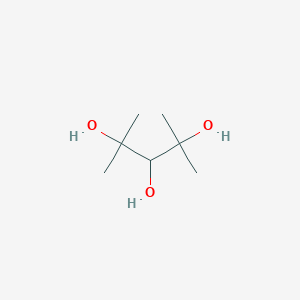
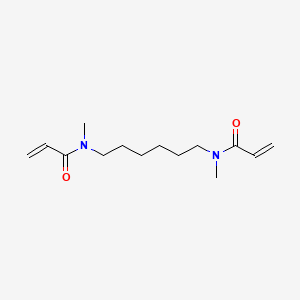


![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)


